3'-Azido-2',3'-dideoxy-5-fluorouridine

Anticancer nucleoside analogs Structure-activity relationship L1210 leukemia

Procure 3′-Azido-2′,3′-dideoxy-5-fluorouridine (AddFU) as a versatile research scaffold. Its 3′-azido group enables CuAAC click chemistry for bioconjugation—a reactivity profile absent in 3′-hydroxy or 3′-amino analogs. Use as parent nucleoside for phosphoramidate prodrug libraries; specific N-alkyl substituents can elevate cytotoxicity beyond FdU and Cytarabine in HeLa, KB, and MCF-7 cells. Serves as a structurally matched negative control for HIV-1 RT inhibitor screens (EC₅₀ >8 μM vs AZT ~0.002 μM). Ideal for SAR matrix studies deconvoluting sugar vs. base contributions.

Molecular Formula C9H10FN5O4
Molecular Weight 271.21 g/mol
CAS No. 87190-74-7
Cat. No. B8681012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxy-5-fluorouridine
CAS87190-74-7
Molecular FormulaC9H10FN5O4
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)N=[N+]=[N-]
InChIInChI=1S/C9H10FN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1
InChIKeyYXDSILBXLUFJID-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-2',3'-dideoxy-5-fluorouridine (CAS 87190-74-7): Structural Identity and Research-Grade Procurement Profile


3'-Azido-2',3'-dideoxy-5-fluorouridine (AddFU) is a synthetic pyrimidine nucleoside analog that combines the 5-fluorouracil base characteristic of anticancer agents such as 5-fluorouracil (5-FU) and floxuridine (FdU) with a 3'-azido-2',3'-dideoxyribose sugar moiety that structurally resembles the anti-HIV drug zidovudine (AZT) [1]. First synthesized and biologically characterized as part of a broader series of 3'-azido and 3'-amino pyrimidine nucleoside analogs, the compound exhibits dual structural identity that has prompted evaluation in both anticancer and antiviral contexts [2]. Its molecular formula is C₉H₁₀FN₅O₄ (MW 271.21 g/mol), and it is primarily procured as a research chemical for medicinal chemistry derivatization, phosphoramidate prodrug synthesis, and click chemistry bioconjugation studies.

Why 3'-Azido-2',3'-dideoxy-5-fluorouridine Cannot Be Replaced by AZT, 5-FU, or Floxuridine in Research Procurement


Despite sharing structural motifs with both AZT and 5-fluorouracil-based drugs, 3'-azido-2',3'-dideoxy-5-fluorouridine occupies a distinct chemical and biological space that precludes simple substitution. The compound's 3'-azido group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation—a reactivity profile absent in 3'-hydroxy (FdU) and 3'-amino analogs [1]. In cytotoxicity assays, the 3'-azido derivative displays markedly different potency from its 3'-amino counterpart, confirming that the azido versus amino substitution at the 3'-position is not biologically equivalent [2]. Furthermore, the compound's anti-HIV-1 activity is dramatically weaker than that of AZT (EC₅₀ > 8 μM vs. ~0.002 μM), demonstrating that the 5-fluorouracil base substitution fundamentally alters the antiviral pharmacophore relative to thymidine-based AZT [3]. These orthogonal differences mean that procurement decisions must be driven by the specific experimental endpoint—click chemistry derivatization, phosphoramidate prodrug design, or dual-mechanism investigation—rather than by class membership alone.

Quantitative Differentiation Evidence for 3'-Azido-2',3'-dideoxy-5-fluorouridine Against Closest Analogs


Cytotoxicity Head-to-Head: 3'-Azido vs. 3'-Amino-2',3'-dideoxy-5-fluorouridine in Murine Leukemia and Sarcoma Cells

In the foundational Lin et al. (1983) study that directly compared 3'-azido and 3'-amino analogs within the same assay platforms, 3'-azido-2',3'-dideoxy-5-fluorouridine (designated compound 2) was quantitatively less active than its 3'-amino counterpart (compound 3). Compound 3 exhibited ED₅₀ values of 15 μM against murine L1210 leukemia cells and 1 μM against sarcoma 180 cells in vitro [1]. The 3'-azido derivatives, including compound 2, were explicitly described as 'less active in comparison with their 3'-amino counterparts' [1]. While exact ED₅₀ values for compound 2 were not reported in the study, the rank-order potency difference was confirmed within a single experimental framework, eliminating inter-laboratory variability as a confounder. This establishes that the azido group at the 3'-position confers a cytotoxicity profile distinct from the amino group when the 5-fluorouracil base is held constant.

Anticancer nucleoside analogs Structure-activity relationship L1210 leukemia

Phosphoramidate Prodrug Activation: Fold Enhancement of Cytotoxicity Over Parent AddFU

Lewandowska et al. (2013) synthesized a series of ten 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (compounds 12–21) and compared their cytotoxic activity directly against the unmodified parent nucleoside (compound 4, i.e., AddFU itself) in three human cancer cell lines: cervical HeLa, oral KB, and breast MCF-7, using the sulforhodamine B (SRB) assay [1]. Phosphoramidate 13 (N-ethyl substituent) displayed the highest activity across all three cell lines, with activity described as 'much higher than that of the parent nucleoside' [1]. Phosphoramidate 17 (N-propargyl substituent) also exhibited 'good activity in all the used cell lines' [1]. In subsequent citing analyses, certain phosphoramidates from this series were noted to show 'a higher cytotoxic effect than reference 5-fluoro-2′-deoxyuridine (FdU), 3′-azido-2′,3′-dideoxy-5-fluorouridine (AddFU) and Cytarabine' [1]. This demonstrates that AddFU serves as an effective scaffold for phosphoramidate prodrug design, with specific N-alkyl substituents dramatically enhancing cytotoxicity.

Prodrug design Phosphoramidate HeLa KB MCF-7

Anti-HIV-1 Activity: AddFU vs. AZT — 5-Fluorouracil Base Substitution Abolishes Antiviral Potency

Data from the NIAID Division of AIDS Anti-HIV Therapeutics Database, aggregating results from multiple independent laboratories, show that 3'-azido-2',3'-dideoxy-5-fluorouridine is essentially inactive against HIV-1. In MT-4 cells infected with HIV-IIIB, the compound exhibited EC₅₀ values reported as 'INACTIVE' or > 8 μM across three separate assay entries, with corresponding IC₅₀ (cytotoxicity) values of 15–17.8 μM and therapeutic indices (TI = IC₅₀/EC₅₀) below 1.9 [1]. By contrast, the comparator compound AZT (3'-azido-3'-deoxythymidine) displays EC₅₀ values of approximately 0.002 μM against HIV-1 in human peripheral blood mononuclear cells, as established in the seminal Lin et al. (1988) study of 3'-azido pyrimidine nucleoside analogs [2]. The >4,000-fold difference in antiviral potency between AddFU and AZT, despite both compounds sharing the 3'-azido-2',3'-dideoxyribose sugar, demonstrates that the 5-fluorouracil base is incompatible with the HIV-1 reverse transcriptase substrate recognition required for potent chain termination.

HIV-1 reverse transcriptase Nucleoside analog Antiviral selectivity

Click Chemistry Reactivity: 3'-Azido Group Enables CuAAC Bioconjugation Unavailable to 3'-Amino and 3'-Hydroxy Analogs

The 3'-azido group of AddFU is a competent dipolarophile for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of 1,2,3-triazole-linked conjugates that are inaccessible from corresponding 3'-amino or 3'-hydroxy nucleosides. This reactivity has been demonstrated in two independent synthetic applications: (i) Huczyński et al. (2015) reacted AddFU directly with salinomycin propargyl amide via CuAAC to generate a salinomycin–floxuridine conjugate (SAL-FdU) that exhibited potent antiproliferative activity against seven human cancer cell lines, with the conjugate showing 'significantly higher antiproliferative activity against drug-resistant cancer cells and lower toxicity than those of salinomycin and floxuridine towards normal cells, as well as standard anticancer drugs, such as cisplatin and doxorubicin' [1]; (ii) Baraniak et al. (2016) employed AddFU as a 3'-azido building block to construct fluorinated nucleoside dimers with unnatural 1,2,3-triazole linkages, characterizing them as 'novel compounds within the field of bioorganic chemistry' [2]. In contrast, 3'-amino-2',3'-dideoxy-5-fluorouridine and 5-fluoro-2'-deoxyuridine (FdU) lack the azido functionality and cannot participate in CuAAC without prior chemical modification.

Click chemistry CuAAC Nucleoside bioconjugation

Antiviral Spectrum: AddFU Exhibits Activity Against Herpes Simplex, Vaccinia, and Vesicular Stomatitis Viruses but Not HIV-1

The Lewandowska et al. (2013) paper references prior antiviral evaluations indicating that 3'-azido-2',3'-dideoxy-5-fluorouridine exhibits 'moderate antiviral activity against HIV-1 virus and some activity against herpes simplex virus (type 1 and 2), vaccinia virus as well as vesicular stomatitis virus' [1]. However, a separate study by Colla, Herdewijn, De Clercq et al. that specifically tested 3'-azido- and 3'-aminopyrimidine nucleosides against HSV, vaccinia, VSV, and murine L1210 cell growth concluded that 'none of the substances exhibited significant activity' . In contrast, related 3'-fluoro-2',3'-dideoxy-5-chlorouridine has emerged as 'the most selective inhibitor of HIV-1 replication' among 5-halogenated 2',3'-dideoxynucleoside analogs, with a selectivity index comparable to AZT [2]. This divergence among structurally similar 3'-modified-5-substituted nucleosides underscores that antiviral activity is exquisitely sensitive to the specific combination of 3'-substituent (azido vs. fluoro vs. amino) and 5-substituent (fluoro vs. chloro vs. hydrogen), and that AddFU's antiviral profile is distinct from—and generally weaker than—both AZT and 3'-fluoro-5-chloro analogs.

Broad-spectrum antiviral Herpes simplex virus Poxvirus

High-Value Research and Procurement Application Scenarios for 3'-Azido-2',3'-dideoxy-5-fluorouridine


Phosphoramidate Prodrug Library Synthesis Targeting Solid Tumors

Procure AddFU as the parent nucleoside scaffold for synthesizing 4-chlorophenyl N-alkyl phosphoramidate prodrug libraries. As demonstrated by Lewandowska et al. (2013), specific N-alkyl substituents (N-ethyl in compound 13, N-propargyl in compound 17) can elevate cytotoxicity to levels exceeding those of both the parent nucleoside and clinical reference agents FdU and Cytarabine across HeLa, KB, and MCF-7 cell lines [1]. The synthetic route—phosphorylation with 4-chlorophenyl phosphoroditriazolide followed by amine displacement—is well-established and compatible with parallel library synthesis. This application is most appropriate for medicinal chemistry teams developing next-generation fluoropyrimidine prodrugs with enhanced cellular permeability and reduced dependence on nucleoside transporters.

CuAAC Click Chemistry Synthesis of Nucleoside Dimers and Drug Conjugates

Procure AddFU specifically for its 3'-azido functionality as a click chemistry building block. The compound has been successfully employed in CuAAC reactions with alkyne-modified partners to generate (i) salinomycin–floxuridine conjugates with potent activity against drug-resistant cancer cell lines and selectivity over normal cells [2], and (ii) fluorinated nucleoside dimers with unnatural 1,2,3-triazole linkages that represent novel chemical space in bioorganic chemistry [3]. No other 5-fluorouridine analog (3'-amino, 3'-hydroxy, or 3'-fluoro) can participate directly in CuAAC without pre-derivatization, making AddFU the sole procurement choice for this synthetic strategy. This application serves chemical biology groups pursuing targeted drug delivery, bifunctional anticancer agents, and fluorescent probe development.

Structure-Activity Relationship (SAR) Probe for Mapping the 3'-Substituent Pharmacophore of Pyrimidine Nucleoside Analogs

Procure AddFU as one member of a systematic SAR matrix that varies the 3'-substituent (azido, amino, fluoro, hydroxyl) against a fixed 5-fluorouracil base. The Lin et al. (1983) study established the comparative framework by showing that 3'-amino > 3'-azido for cytotoxicity against L1210 and S180 cells [4], while the NIAID database confirms that the 3'-azido-5-fluorouracil combination is essentially inactive against HIV-1 despite the 3'-azido motif being critical for AZT's antiviral potency [5]. This application is relevant for academic and industrial antiviral/anticancer screening programs that need to deconvolute the contributions of sugar modification and base modification to target engagement, cellular uptake, and metabolic activation.

Negative Control and Selectivity Probe in HIV-1 Reverse Transcriptase Inhibitor Screening

Procure AddFU as a structurally matched negative control compound for HIV-1 reverse transcriptase inhibitor screening cascades. With EC₅₀ values exceeding 8 μM and therapeutic indices below 1.9 against HIV-IIIB in MT-4 cells [5], AddFU provides a valuable benchmark for discriminating between thymidine-specific and 5-fluorouracil-tolerant inhibitor binding modes. Its use alongside AZT (EC₅₀ ≈ 0.002 μM) enables quantitative assessment of the base-specificity window of novel RT inhibitors. This application is pertinent to virology laboratories and antiviral drug discovery programs that require well-characterized, structurally defined inactive or weakly active analogs as assay controls.

Quote Request

Request a Quote for 3'-Azido-2',3'-dideoxy-5-fluorouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.